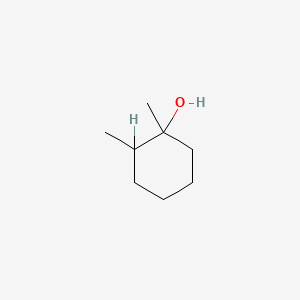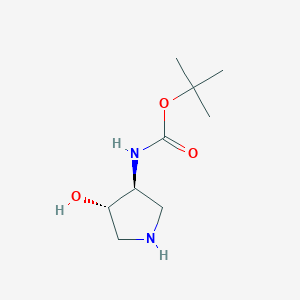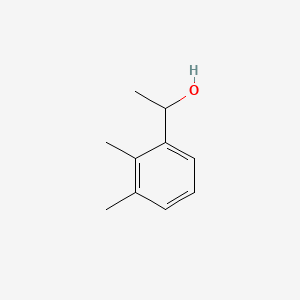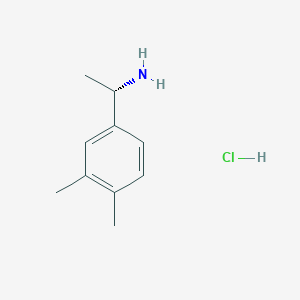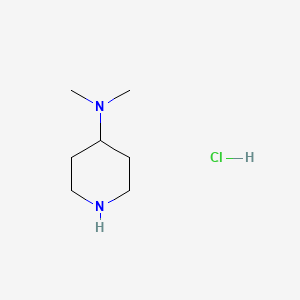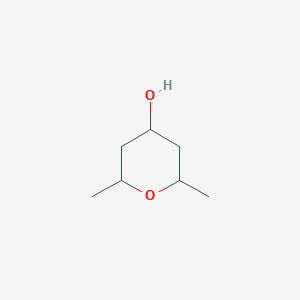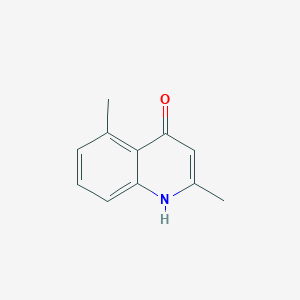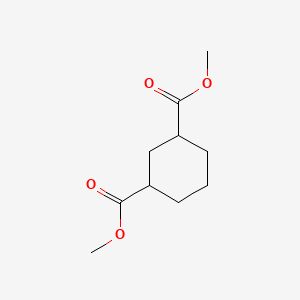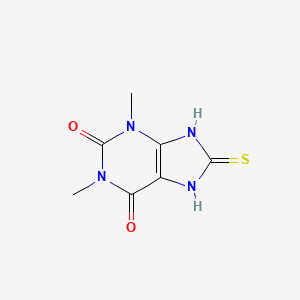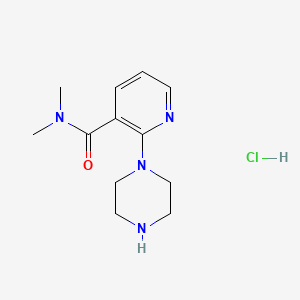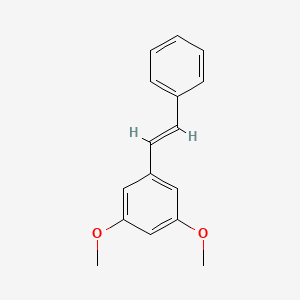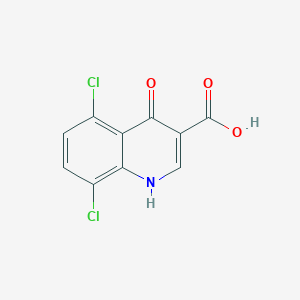
L-Arginine-2,3,3,4,4,5,5-d7, hydrochloride (1:1)
Descripción general
Descripción
L-Arginine-2,3,3,4,4,5,5-d7, hydrochloride (1:1) is a deuterated form of L-Arginine . It is used as an internal standard for the quantification of L-arginine by GC- or LC-MS . L-Arginine is an amino acid and a precursor of nitric oxide (NO). L-Arginine is a substrate for NO synthase that is oxidized to form NO and L-citrulline .
Molecular Structure Analysis
The molecular formula of L-Arginine-2,3,3,4,4,5,5-d7, hydrochloride (1:1) is C6H15ClN4O2 . The molecular weight is 217.70 g/mol .Physical And Chemical Properties Analysis
L-Arginine-2,3,3,4,4,5,5-d7, hydrochloride (1:1) has a molecular weight of 217.70 g/mol . It is available in powder form .Aplicaciones Científicas De Investigación
Vasodilator Effects in Human Vasculature
L-Arginine, including its hydrochloride form, is known for its role as a precursor for the formation of endothelium-derived nitric oxide. It has been shown to act as a vasodilator in both human resistance vessels and superficial veins. This property is significant for its potential use in treating various vascular conditions (Calver, Collier, & Vallance, 1991).
Endothelial Function and Cardiovascular Health
L-Arginine's role in improving endothelial function in conditions like hypercholesterolemia and atherosclerosis is well-established. Its supplementation has been shown to have beneficial effects in various cardiovascular diseases, underlining its importance in cardiovascular health management (Böger & Bode-Böger, 2001).
Influence on Protein Structure and Stability
Research indicates that arginine hydrochloride plays a role in altering the hydration structure around proteins, which is critical in protein folding and stability. This property is particularly relevant in the context of protein aggregation and pharmaceutical formulation (Nakakido et al., 2008).
Role in Cellular Processes and Disease Treatment
Arginine is crucial in various biological processes, including protein synthesis, immune response, and nitric oxide production. Its supplementation can influence cellular processes like endothelial function, vascular tone, and may have therapeutic applications in conditions like hypertension and diabetes mellitus (Gambardella et al., 2020).
Enhancing Stability of Biopharmaceuticals
The ability of arginine hydrochloride to suppress protein aggregation is significant for biopharmaceutical applications. It assists in maintaining protein stability under stress conditions, which is crucial for the development and storage of therapeutic proteins and vaccines (Schneider, Shukla, & Trout, 2011).
Myointimal Hyperplasia Treatment
Short polymers of arginine, including its hydrochloride form, have shown promise in treating myointimal hyperplasia due to their ability to translocate across vascular cells and influence nitric oxide synthesis and cell proliferation (Uemura et al., 2000).
Mecanismo De Acción
Target of Action
L-Arginine-d7 (hydrochloride) primarily targets the nitric oxide synthase (NOS) enzymes and the pituitary gland . The NOS enzymes use L-Arginine as a substrate to produce nitric oxide (NO), a potent vasodilator . In the pituitary gland, L-Arginine stimulates the release of growth hormone and prolactin .
Mode of Action
L-Arginine-d7 (hydrochloride) interacts with its targets by serving as a substrate for enzymatic reactions. In the case of NOS, L-Arginine is oxidized to form NO and L-citrulline . In the pituitary gland, L-Arginine stimulates the release of growth hormone and prolactin .
Biochemical Pathways
L-Arginine-d7 (hydrochloride) is involved in several biochemical pathways. It serves as a substrate for the production of NO, a key player in the regulation of vascular tone and blood flow . Additionally, L-Arginine is involved in the urea cycle, where it is acted on by arginase to produce ornithine, which then enters polyamine biosynthesis .
Pharmacokinetics
L-Arginine-d7 (hydrochloride) is well absorbed and extensively metabolized in the liver and intestines . Following a 30g IV dose, the distribution volume is approximately 33 L/kg . The elimination of L-Arginine appears biphasic, with an initial rapid disappearance due to concentration-dependent renal clearance followed by a slower fall in plasma concentrations due to nonrenal elimination . The absolute bioavailability of a single oral 10g dose of L-Arginine is approximately 20% .
Result of Action
The primary result of L-Arginine-d7 (hydrochloride) action is the production of NO, which causes blood vessels to open wider for improved blood flow . Additionally, it stimulates the release of growth hormone and prolactin from the pituitary gland . In patients with urea cycle disorders, the formation of arginine is prohibited; therefore, exogenous administration of arginine is required .
Action Environment
The action of L-Arginine-d7 (hydrochloride) can be influenced by various environmental factors. For instance, in vitro studies of NOS indicate that the Km of the enzyme for L-Arginine is in the micromolar range, while the concentration of L-Arginine in endothelial cells and in plasma is in the millimolar range . This suggests that under physiological conditions, NOS is saturated with its L-Arginine substrate .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-amino-2,3,3,4,4,5,5-heptadeuterio-5-(diaminomethylideneamino)pentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1D2,2D2,3D2,4D; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTQSFXGGICVPE-AHQNDZJWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])N=C(N)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Arginine-2,3,3,4,4,5,5-d7, hydrochloride (1:1) | |
CAS RN |
204244-77-9 | |
| Record name | L-Arginine-2,3,3,4,4,5,5-d7, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204244-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



